4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy-, also known by its IUPAC name 4-ethoxy-5-methoxynaphthalene-2-carboxylic acid, is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. This compound is a derivative of naphthalene, characterized by the presence of ethoxy and methoxy groups on the naphthalene ring.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- typically involves the functionalization of naphthalene derivatives. One common synthetic route includes the ethoxylation and methoxylation of naphthalene-2-carboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- include other naphthalene derivatives such as:
- 2-Naphthalenecarboxylic acid
- 4-Methoxy-2-naphthoic acid
- 5-Ethoxy-2-naphthoic acid
Compared to these compounds, 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which can significantly alter its chemical properties and reactivity.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-ethoxy-5-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-3-18-12-8-10(14(15)16)7-9-5-4-6-11(17-2)13(9)12/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
SPNVDXNWCLTXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1)C(=O)O)C=CC=C2OC |
Origin of Product |
United States |
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